molecular formula C20H26N2O2S B346291 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine CAS No. 865591-49-7

1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B346291
CAS No.: 865591-49-7
M. Wt: 358.5g/mol
InChI Key: LHFNWVRFPIYNMH-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two dimethylphenyl groups attached to a piperazine ring, with one of these groups further substituted by a sulfonyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-dimethylaniline and 2,5-dimethylbenzenesulfonyl chloride.

    Formation of Intermediate: The 2,6-dimethylaniline is reacted with piperazine under basic conditions to form 1-(2,6-dimethylphenyl)piperazine.

    Sulfonylation: The intermediate is then treated with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Desulfonylated piperazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, influencing their function. The piperazine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    1-(2,6-Dimethylphenyl)piperazine: Lacks the sulfonyl group, which may result in different biological activities.

    4-((2,5-Dimethylphenyl)sulfonyl)piperazine: Lacks the 2,6-dimethylphenyl group, affecting its chemical reactivity and applications.

    1-(2,6-Dimethylphenyl)-4-(phenylsulfonyl)piperazine: Contains a phenyl group instead of a dimethylphenyl group, which can alter its properties.

Uniqueness: 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine is unique due to the presence of both dimethylphenyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-8-9-16(2)19(14-15)25(23,24)22-12-10-21(11-13-22)20-17(3)6-5-7-18(20)4/h5-9,14H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFNWVRFPIYNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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